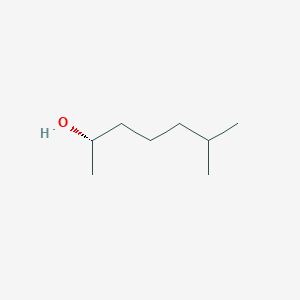

(2S)-6-Methylheptan-2-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-6-Methylheptan-2-OL is a natural product found in Acokanthera oblongifolia with data available.

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name: (2S)-6-methylheptan-2-ol

- Molecular Formula: C8H16O

- CAS Number: 6971127

The compound exhibits a chiral center at the second carbon, leading to its specific stereoisomeric form which is crucial for its biological activity.

Flavoring and Fragrance Applications

One of the primary applications of this compound is in the flavoring and fragrance industry. Its pleasant odor profile makes it a candidate for use in food products and perfumes.

Flavor Profile

- Taste: Sweet, fruity

- Odor: Fresh, floral

This compound has been evaluated for its safety and efficacy as a flavoring agent. Regulatory bodies such as the European Food Safety Authority (EFSA) have assessed its use in food products, confirming its safety at specified concentrations .

Pharmaceutical Applications

Recent studies have indicated potential therapeutic applications of this compound in pharmacology. Its structural properties allow it to interact with biological systems effectively.

Case Studies

- Antimicrobial Activity:

- Anti-inflammatory Effects:

Industrial Applications

The compound's versatility extends to industrial uses, particularly in the synthesis of other chemical compounds and materials.

Synthesis Applications

This compound can serve as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in producing more complex molecules used in pharmaceuticals and agrochemicals.

Toxicological Findings

Research indicates that at recommended usage levels, this compound poses minimal risk to human health. Long-term exposure studies have shown no significant adverse effects, supporting its use in food and cosmetic products .

Data Table: Summary of Applications

Analyse Des Réactions Chimiques

Oxidation to 6-Methylheptan-2-one

(2S)-6-Methylheptan-2-OL undergoes oxidation to form 6-methylheptan-2-one (MHA), a key intermediate in vitamin E synthesis. This reaction typically employs mild oxidizing agents to preserve stereochemical integrity:

-

Reagents/Conditions :

-

Mechanism :

Secondary alcohols are oxidized to ketones via a two-electron process, often involving chromate intermediates. -

Yield :

Industrial hydrogenation processes report >90% conversion efficiency for analogous alcohols .

Esterification Reactions

The hydroxyl group reacts with acylating agents to form esters, enhancing volatility or stability:

-

Reagents/Conditions :

Reagent Solvent Temperature Product Acetic anhydride Pyridine 25°C (2S)-6-Methylheptan-2-yl acetate Benzoyl chloride DCM 0–25°C (2S)-6-Methylheptan-2-yl benzoate -

Key Features :

Dehydration to Alkenes

Acid-catalyzed dehydration produces alkenes, though limited data exists for this specific substrate:

-

Reagents/Conditions :

-

Products :

Reductive Transformations

While this compound itself is a reduced species, its ketone precursor (MHA) is synthesized via hydrogenation:

-

Reverse Reaction :

Biochemical Modifications

Natural occurrence in Acokanthera oblongifolia suggests enzymatic interactions:

-

Oxidative metabolism by cytochrome P450 enzymes to carboxylic acids .

-

Glycosylation to form ether-linked sugar derivatives in plant systems .

Stereochemical Stability

The (2S)-configuration remains intact under non-acidic conditions but may racemize:

Propriétés

Numéro CAS |

87247-19-6 |

|---|---|

Formule moléculaire |

C8H18O |

Poids moléculaire |

130.23 g/mol |

Nom IUPAC |

(2S)-6-methylheptan-2-ol |

InChI |

InChI=1S/C8H18O/c1-7(2)5-4-6-8(3)9/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |

Clé InChI |

FCOUHTHQYOMLJT-QMMMGPOBSA-N |

SMILES |

CC(C)CCCC(C)O |

SMILES isomérique |

C[C@@H](CCCC(C)C)O |

SMILES canonique |

CC(C)CCCC(C)O |

Point d'ébullition |

174.0 °C |

melting_point |

-105.0 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.